(1R)-1-(4-nitrophenyl)ethane-1,2-diol
Description
Significance of Enantiomerically Pure Diols
The demand for enantiomerically pure compounds is immense, particularly in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically effective while the other may be inactive or even harmful. Enantiomerically pure diols are crucial in this context for several reasons:
Chiral Building Blocks: They serve as versatile starting materials, incorporating their inherent chirality into the final product.
Chiral Auxiliaries: These are temporarily attached to a non-chiral molecule to direct a stereoselective reaction, after which they are removed.
Chiral Ligands: They can be complexed with metal catalysts to create an asymmetric environment, influencing the stereochemical outcome of a reaction.
The synthesis of these diols can be achieved through various methods, including the asymmetric dihydroxylation of alkenes and the enzymatic hydrolysis of epoxides. The Sharpless asymmetric dihydroxylation, for instance, is a powerful method for the conversion of prochiral olefins into chiral diols.
Contextualizing (1R)-1-(4-nitrophenyl)ethane-1,2-diol within Chiral Chemistry Research
This compound is a specific chiral diol that has garnered interest in the field of synthetic organic chemistry. Its structure, featuring a phenyl ring substituted with a nitro group, provides unique electronic and steric properties that can be exploited in asymmetric transformations. The "1R" designation specifies the absolute configuration at the stereocenter bearing the hydroxyl and phenyl groups.
The synthesis of this particular diol can be approached through established methods of asymmetric synthesis. For example, the asymmetric dihydroxylation of 4-nitrostyrene (B89597) offers a direct route to 1-(4-nitrophenyl)ethane-1,2-diol (B33391). Research has shown that this reaction can proceed with a moderate enantiomeric excess. Another synthetic strategy involves the enantioselective hydrolysis of p-nitrostyrene oxide, which can be achieved with high enantioselectivity using enzymatic methods.
While detailed research on the specific applications of This compound is not extensively documented in publicly available literature, its structural motifs suggest potential utility in several areas of chiral chemistry. The presence of the two hydroxyl groups allows for its potential use as a chiral ligand for metal-catalyzed reactions or as a chiral auxiliary. Furthermore, its derivatives have been explored as chiral derivatizing agents. For instance, a related compound, (1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propyl isothiocyanate, has been successfully employed for the enantioseparation of beta-blocking agents, highlighting the potential of the this compound scaffold in chiral recognition and resolution. nih.gov
| Property | Value | Source |
| IUPAC Name | 1-(4-nitrophenyl)ethane-1,2-diol | nih.gov |
| Molecular Formula | C₈H₉NO₄ | nih.gov |
| Molecular Weight | 183.16 g/mol | nih.gov |
| CAS Number | 88057-19-6 (for the racemate) | nih.gov |
Further research into the specific applications and properties of This compound would be beneficial to fully elucidate its potential as a valuable tool in asymmetric synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(4-nitrophenyl)ethane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,8,10-11H,5H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJHBFHEOQUUAR-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364176 | |
| Record name | (1R)-1-(4-nitrophenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77977-74-3 | |
| Record name | (1R)-1-(4-nitrophenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1r 1 4 Nitrophenyl Ethane 1,2 Diol
Asymmetric Synthesis Approaches
Asymmetric synthesis is paramount for obtaining enantiomerically pure compounds. For (1R)-1-(4-nitrophenyl)ethane-1,2-diol, several strategies have been employed to introduce the desired chirality effectively.
Catalytic Asymmetric Dihydroxylation Strategies
Catalytic asymmetric dihydroxylation (AD) has emerged as a powerful and widely used method for the synthesis of chiral vicinal diols from prochiral olefins. The Sharpless asymmetric dihydroxylation is a prominent example of this strategy. wikipedia.org This reaction typically utilizes osmium tetroxide as the catalyst in the presence of a chiral ligand to induce enantioselectivity.
The synthesis of this compound via this method starts from 4-nitrostyrene (B89597). The reaction is carried out using a catalytic amount of osmium tetroxide and a stoichiometric co-oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), to regenerate the osmium catalyst in a catalytic cycle. wikipedia.orgharvard.edu The enantioselectivity is controlled by a chiral ligand, most commonly a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). wikipedia.org For the synthesis of the (1R)-diol, a DHQ-derived ligand is typically employed.
Research has shown that the presence of electron-withdrawing groups, such as the nitro group in 4-nitrostyrene, can influence the reaction's efficiency and enantioselectivity. york.ac.uk While the asymmetric induction is generally high, optimization of reaction conditions, including the choice of ligand, solvent system (often a mixture of t-butanol and water), and temperature, is crucial for achieving high enantiomeric excess (ee). harvard.eduyork.ac.uk
| Ligand | Co-oxidant | Solvent | Temperature (°C) | Enantiomeric Excess (ee) (%) |
|---|---|---|---|---|
| (DHQ)₂-PHAL | K₃[Fe(CN)₆] | t-BuOH/H₂O | 0 | 51 |
| (DHQ)₂-PYR | NMO | Acetone (B3395972)/H₂O | RT | Data Not Available |
Enantioselective Reduction Pathways
Another key approach to synthesizing this compound involves the enantioselective reduction of a corresponding α-hydroxy ketone or a dicarbonyl precursor. This strategy relies on chiral reducing agents or catalysts to control the stereochemical outcome of the reduction.
One common precursor is 4-nitro-α-hydroxyacetophenone. The enantioselective reduction of the ketone functionality can be achieved using chiral borane (B79455) reagents, such as those derived from the Corey-Bakshi-Shibata (CBS) catalyst. nih.govresearchgate.net The CBS catalyst, an oxazaborolidine, coordinates with a borane source (e.g., borane-tetrahydrofuran (B86392) complex) and the ketone substrate to facilitate a highly enantioselective reduction to the corresponding alcohol. The stereochemistry of the resulting diol is dictated by the chirality of the CBS catalyst used.
Alternatively, catalytic hydrogenation using a chiral catalyst can be employed. Transition metal catalysts (e.g., rhodium, ruthenium, iridium) complexed with chiral phosphine (B1218219) ligands have proven effective in the enantioselective reduction of ketones. The choice of catalyst, ligand, and reaction conditions (hydrogen pressure, temperature, solvent) is critical for achieving high enantioselectivity and chemical yield.
Biocatalytic Transformations for Chiral Diol Synthesis
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. mdpi.com Enzymes, such as oxidoreductases and hydrolases, can catalyze reactions with high enantioselectivity and regioselectivity under mild conditions. mdpi.com
For the synthesis of this compound, the enzymatic reduction of 4-nitro-α-hydroxyacetophenone using alcohol dehydrogenases (ADHs) is a viable route. mdpi.com ADHs, often sourced from microorganisms like Saccharomyces cerevisiae (baker's yeast) or overexpressed in hosts like E. coli, can reduce the carbonyl group to a hydroxyl group with a high degree of stereocontrol. The reaction typically requires a co-factor, such as NADH or NADPH, which can be regenerated in situ using a sacrificial substrate like isopropanol.
Another biocatalytic approach is the enantioselective hydrolysis of a racemic epoxide, 4-nitrostyrene oxide, using epoxide hydrolases (EHs). researchgate.net These enzymes can selectively hydrolyze one enantiomer of the epoxide, leaving the other unreacted, or can hydrolyze both enantiomers at different rates to produce an enantiomerically enriched diol. This process is a form of kinetic resolution.
| Enzyme Type | Substrate | Reaction Type | Key Advantages |
|---|---|---|---|
| Alcohol Dehydrogenase (ADH) | 4-nitro-α-hydroxyacetophenone | Enantioselective Reduction | High enantioselectivity, mild reaction conditions |
| Epoxide Hydrolase (EH) | rac-4-Nitrostyrene oxide | Enantioselective Hydrolysis | Access to both enantiomers of the diol and epoxide |
Stereoselective Preparation Routes
Stereoselective methods aim to control the formation of a specific stereoisomer among multiple possibilities. These routes are crucial when multiple chiral centers are being formed or when a racemic mixture is being resolved.
Diastereoselective Synthetic Routes
Diastereoselective synthesis is relevant when a molecule with two or more stereocenters is being created and the goal is to favor the formation of one diastereomer over others. In the context of 1-(4-nitrophenyl)ethane-1,2-diol (B33391), this could involve the reduction of a diketone precursor where the relative stereochemistry of the two hydroxyl groups (syn or anti) is controlled.
For instance, the reduction of 1-(4-nitrophenyl)-1,2-ethanedione could theoretically lead to both syn (meso) and anti (racemic) diols. The choice of reducing agent can influence the diastereoselectivity of this transformation. Bulky reducing agents, such as L-Selectride, often favor the formation of one diastereomer due to steric hindrance, while smaller reducing agents like sodium borohydride (B1222165) may show less selectivity. nih.govresearchgate.net
Kinetic Resolution Methods
Kinetic resolution is a widely used technique for separating a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.
In the case of racemic 1-(4-nitrophenyl)ethane-1,2-diol, kinetic resolution can be achieved through enzymatic acylation. Lipases are commonly used for this purpose. In the presence of an acyl donor (e.g., vinyl acetate), a lipase (B570770) can selectively acylate one enantiomer of the diol at a much faster rate than the other. This results in a mixture of an enantiomerically enriched monoacetate and the unreacted, enantiomerically enriched diol, which can then be separated. The efficiency of the resolution is determined by the selectivity of the enzyme (E-value).
Optimization of Reaction Conditions for Enhanced Enantioselectivity
The stereochemical outcome of the asymmetric dihydroxylation reaction is profoundly influenced by the specific conditions employed. numberanalytics.com Achieving high enantiomeric excess (ee) for this compound necessitates a systematic approach to optimizing factors such as the catalyst system, solvent, and temperature. The Sharpless asymmetric dihydroxylation, a powerful method for creating vicinal diols, serves as the foundation for this synthesis. wikipedia.orgnih.gov This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand and a stoichiometric co-oxidant. wikipedia.orgharvard.edu The optimization process aims to maximize the interaction between the prochiral alkene (4-nitrostyrene) and the chiral catalyst complex, thereby favoring the formation of the desired (1R)-enantiomer.
Ligand and Catalyst Design in Asymmetric Synthesis
The cornerstone of achieving high enantioselectivity in the synthesis of this compound is the design of the chiral ligand and the corresponding catalyst system. The most effective catalysts for asymmetric dihydroxylation are formed in situ from osmium tetroxide (or a potassium osmate salt) and cinchona alkaloid-derived ligands. wikipedia.orgic.ac.uk
The choice of ligand is critical, as it creates the chiral environment that directs the stereochemical pathway of the reaction. nih.gov For the synthesis of (1R)-diols, ligands based on dihydroquinine (DHQ) are typically employed, whereas dihydroquinidine (DHQD) derivatives yield the (1S)-enantiomer. wikipedia.org The most common and highly effective ligands are phthalazine (B143731) (PHAL) ethers of these alkaloids, such as (DHQ)₂-PHAL. harvard.edu
The design of these ligands has evolved to create a well-defined binding pocket for the alkene substrate. harvard.edu This "U-shaped" pocket orients the alkene in a specific manner relative to the osmium tetroxide, facilitating oxygen delivery to one face of the double bond over the other. The presence of an electron-withdrawing nitro group on the aromatic ring of the substrate, as in 4-nitrostyrene, can influence the electronic properties of the alkene, but high enantioselectivity is still achievable with proper ligand selection. york.ac.uk Research has shown that even slight modifications to the ligand structure can dramatically impact the reaction's enantioselectivity. chemrxiv.org
Table 1: Influence of Chiral Ligands on Asymmetric Dihydroxylation
| Ligand Class | Typical Base Alkaloid | Resulting Diol Enantiomer | Key Structural Feature |
|---|---|---|---|
| AD-mix-α | (DHQ)₂-PHAL | (1R) | Dihydroquinine-based |
This table illustrates the general principle of ligand-controlled enantioselectivity in Sharpless Asymmetric Dihydroxylation.
Solvent Effects and Temperature Control
The reaction solvent and temperature are crucial parameters that must be precisely controlled to maximize enantioselectivity. numberanalytics.com The Sharpless asymmetric dihydroxylation is typically performed in a biphasic solvent system, most commonly a mixture of tert-butanol (B103910) and water (t-BuOH/H₂O). harvard.edu This system serves multiple purposes: the organic solvent solubilizes the alkene substrate and the ligand, while the aqueous phase dissolves the inorganic co-oxidant (e.g., potassium ferricyanide) and buffer (potassium carbonate). ic.ac.uk The solvent composition can affect the reaction rate and selectivity, and optimizing the ratio is key to achieving high yields and enantiomeric excesses. rsc.org
Temperature has a significant effect on the stereoselectivity of the reaction. scilit.com Lowering the reaction temperature generally leads to higher enantioselectivity. This is because the transition states leading to the two different enantiomers have different activation energies; at lower temperatures, the reaction pathway with the lower activation energy (leading to the desired product) is more significantly favored. york.ac.uk Many asymmetric dihydroxylation reactions are conducted at 0°C to achieve optimal results. harvard.edu However, for less reactive alkenes, slightly higher temperatures may be required to ensure a reasonable reaction rate.
Table 2: General Effects of Solvent and Temperature on Enantioselectivity
| Parameter | Condition | General Effect on Enantioselectivity (ee) | Rationale |
|---|---|---|---|
| Solvent | t-BuOH/H₂O (1:1) | Generally high | Optimal balance of solubility for organic and inorganic reagents. |
| Temperature | Low (e.g., 0°C) | Increased ee | Greater energy differentiation between diastereomeric transition states. |
| Temperature | High | Decreased ee | Increased thermal energy can overcome the small energy difference between transition states, leading to a more racemic product. |
Scale-Up Considerations in Laboratory Synthesis
Transitioning the synthesis of this compound from a small laboratory scale to a larger, preparative scale introduces several practical challenges that must be addressed.
One of the primary concerns is the cost and toxicity of osmium tetroxide. Although used in catalytic amounts, its high price and volatility necessitate careful handling and efficient recovery or containment. libretexts.org The use of potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) is a common, safer alternative as it is a non-volatile solid. ic.ac.uk On a larger scale, ensuring efficient regeneration of the Os(VIII) species by the co-oxidant is critical to maintain a low catalyst loading and minimize costs.
Reaction kinetics and heat transfer also become more significant on a larger scale. The dihydroxylation reaction is exothermic, and maintaining a consistent low temperature (e.g., 0°C) in a large reaction vessel requires an efficient cooling system to prevent a decrease in enantioselectivity. Vigorous and effective stirring is also essential to ensure proper mixing in the biphasic solvent system, which is crucial for the catalytic cycle to operate efficiently.
Product isolation and purification can present bottlenecks during scale-up. After the reaction is complete, the product must be extracted from the aqueous layer. Large-volume extractions can be cumbersome, and the separation of the organic and aqueous phases may be more complex. Subsequent purification, often by recrystallization to enhance enantiomeric purity, must be optimized to maximize yield and purity on a larger scale. For example, in a molar-scale synthesis of a related diol, recrystallization from dichloromethane (B109758) was shown to significantly increase the enantiomeric excess from 78% to over 99%. york.ac.uk Careful selection of the recrystallization solvent and optimization of the procedure are vital for obtaining the final product with the desired specifications.
Chemical Transformations and Derivatization of 1r 1 4 Nitrophenyl Ethane 1,2 Diol
Reactions at Hydroxyl Functional Groups
The adjacent hydroxyl groups are primary sites for chemical modification, including ester and ether formation, and the introduction of protecting groups.
The vicinal diol moiety of (1R)-1-(4-nitrophenyl)ethane-1,2-diol can undergo esterification with various acylating agents. While specific examples for this exact compound are not detailed, analogous vicinal diols react with hydrogen bromide in acetic acid to yield vicinal acetoxy-bromides. rsc.org This reaction proceeds through monoacetylation, followed by cyclization to a 1,3-dioxolan-2-ylium ion, which is then opened by a bromide ion. rsc.org Enzymatic catalysis, particularly with lipases, offers a method for regioselective acylation of vicinal diols, allowing for the synthesis of specific monoacylated derivatives. researchgate.net
Etherification provides another pathway for derivatization. The synthesis of enantiopure 1,4-dioxanes, morpholines, and piperazines has been achieved through the reaction of chiral 1,2-diols with vinyl selenones in the presence of a base. nih.gov This process occurs via a Michael-initiated ring-closure reaction. nih.gov
Acetylation of the hydroxyl groups is a common strategy for their protection during multi-step syntheses. This is typically achieved using reagents like acetic anhydride (B1165640) or acetyl chloride in the presence of a base.
Silylation is another effective method for protecting the diol functionality. Asymmetric silyl (B83357) transfer has been utilized for the kinetic resolution of terminal 1,2-diols, simultaneously differentiating the primary and secondary hydroxyl groups and resolving the enantiomers. nih.gov
Reactions Involving the Phenyl Ring
The nitrophenyl component of the molecule is a key site for transformations, particularly involving the nitro group.
The reduction of the aromatic nitro group to a primary amine is a fundamental and widely used transformation. wikipedia.org This conversion can be accomplished using a variety of reducing agents and conditions.
Catalytic hydrogenation is a common and efficient method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com Other effective methods include the use of metals in acidic media, such as iron or zinc in acetic acid, or tin(II) chloride (SnCl2). commonorganicchemistry.comscispace.com The choice of reagent can be crucial for chemoselectivity, especially when other reducible functional groups are present in the molecule. scispace.com For instance, lithium aluminum hydride (LiAlH4) is effective for reducing aliphatic nitro compounds but tends to form azo products with aromatic nitro compounds. commonorganicchemistry.com
| Reduction Method | Reagents | Selectivity Notes |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | Highly efficient for both aromatic and aliphatic nitro groups. commonorganicchemistry.com |
| Metal in Acid | Fe or Zn in Acetic Acid | Mild method, can be selective in the presence of other groups. commonorganicchemistry.com |
| Metal Salt | Tin(II) chloride (SnCl₂) | Provides a mild reduction to the amine. commonorganicchemistry.com |
| Metal Hydride | Lithium aluminum hydride (LiAlH₄) | Reduces aliphatic nitro groups to amines; forms azo compounds with aromatic nitro groups. commonorganicchemistry.com |
This table presents common methods for the reduction of nitro groups.
The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution (SEAr) reactions. numberanalytics.comyoutube.com This deactivation makes reactions like nitration, halogenation, and Friedel-Crafts reactions more difficult to achieve compared to unsubstituted benzene (B151609). wikipedia.org The nitro group acts as a meta-director, meaning that any incoming electrophile will preferentially add to the position meta to the nitro group. numberanalytics.com Standard electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), sulfonation (SO₃/H₂SO₄), and halogenation (e.g., Br₂/FeBr₃). wikipedia.orgmasterorganicchemistry.com However, the deactivated nature of the ring in this compound requires more forcing conditions for these reactions to proceed.
Oxidative and Reductive Transformations of the Diol Moiety
The diol group itself is susceptible to both oxidation and reduction.
Oxidative cleavage of the vicinal diol can be achieved with reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄). rsc.orgchemistrysteps.commasterorganicchemistry.comlibretexts.org This reaction, known as the Malaprade reaction when using periodate, breaks the carbon-carbon bond between the two hydroxyl-bearing carbons to yield two carbonyl compounds. masterorganicchemistry.com For this compound, this cleavage would result in the formation of 4-nitrobenzaldehyde (B150856) and formaldehyde. chemistrysteps.comchemtube3d.com The reaction proceeds through a cyclic periodate ester intermediate. masterorganicchemistry.com
Formation of Cyclic Derivatives
The reaction of a 1,2-diol with an aldehyde or a ketone under acidic conditions yields a cyclic acetal (B89532) or ketal, respectively. libretexts.org These five-membered rings, known as 1,3-dioxolanes, are frequently used as protecting groups for diols due to their stability in neutral to basic media and the ease of their subsequent removal under acidic conditions. masterorganicchemistry.com
For this compound, the reaction with a carbonyl compound, such as acetone (B3395972), would be expected to produce the corresponding chiral 1,3-dioxolane (B20135) derivative. The reaction typically requires an acid catalyst, such as p-toluenesulfonic acid (TsOH), and conditions that facilitate the removal of water to drive the equilibrium towards the product.
A common and efficient method for this transformation involves the use of 2,2-dimethoxypropane (B42991) as both the ketone source and a water scavenger. chemicalbook.com In an acid-catalyzed reaction, 2,2-dimethoxypropane reacts with the diol to form the isopropylidene derivative (an acetonide). The water generated during the reaction is consumed by excess 2,2-dimethoxypropane, which hydrolyzes to acetone and methanol, thus driving the reaction to completion. wikipedia.org
Based on the reaction of the analogous 1-phenyl-1,2-ethanediol (B126754), the expected product from this compound and acetone would be (4R)-2,2-dimethyl-4-(4-nitrophenyl)-1,3-dioxolane.
Table 1: Representative Conditions for Ketal Formation with an Analogous Diol
| Diol | Carbonyl Source | Catalyst | Solvent | Conditions | Product | Yield | Reference |
| 1-Phenyl-1,2-ethanediol | Acetone | Acid Catalyst | Toluene | Reflux with water removal | 2,2-Dimethyl-4-phenyl-1,3-dioxolane | N/A | nist.gov |
| 1-Phenyl-1,2-ethanediol | 2,2-Dimethoxypropane | p-Toluenesulfonic Acid | DMF | N/A | 2,2-Dimethyl-4-phenyl-1,3-dioxolane | Good | chemicalbook.com |
The 1,2-diol moiety of this compound can be converted into a cyclic carbonate, forming a 1,3-dioxolan-2-one ring system. These derivatives are valuable intermediates in organic synthesis and are crucial monomers for the production of polycarbonates and non-isocyanate polyurethanes. researchgate.net
Several methods exist for the synthesis of cyclic carbonates from diols:
Phosgene (B1210022) and its Derivatives: The traditional, high-yielding method involves the reaction of the diol with highly toxic phosgene or its safer liquid analog, triphosgene, in the presence of a base. researchgate.net This route is effective but poses significant safety and environmental concerns.
Transesterification with Dialkyl or Diaryl Carbonates: A greener and more common alternative is the transesterification reaction with a carbonate source like dimethyl carbonate (DMC) or diphenyl carbonate (DPC). organic-chemistry.org This reaction is typically catalyzed by a base. Recent studies have shown that organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), can efficiently promote the reaction of diols with DPC under mild conditions. organic-chemistry.org
Direct Carbonylation with CO2: The direct reaction of diols with carbon dioxide (CO2) is the most environmentally benign route. However, this transformation is thermodynamically challenging and requires effective catalytic systems to proceed efficiently. rsc.orgbenthamopenarchives.com
For this compound, reaction with a suitable carbonylating agent is expected to yield (4R)-4-(4-nitrophenyl)-1,3-dioxolan-2-one. The synthesis of the analogous compound, 4-phenyl-1,3-dioxolan-2-one (B1361557) (styrene carbonate), has been reported via the reaction of 1-phenyl-1,2-ethanediol with various carbonate precursors. chemspider.comnih.gov
Table 2: Representative Conditions for Cyclic Carbonate Synthesis with an Analogous Diol
| Diol | Carbonylating Agent | Catalyst / Base | Solvent | Conditions | Product | Yield | Reference |
| 1-Phenyl-1,2-ethanediol | Diphenyl Carbonate | TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) | 2-Methyltetrahydrofuran | 30 °C | 4-Phenyl-1,3-dioxolan-2-one | >99% | organic-chemistry.org |
| 1-Phenyl-1,2-ethanediol | Carbon Dioxide | Various metal-based or organocatalysts | Various | Elevated temperature and pressure | 4-Phenyl-1,3-dioxolan-2-one | Variable | benthamopenarchives.comresearchgate.net |
Applications of 1r 1 4 Nitrophenyl Ethane 1,2 Diol in Advanced Organic Synthesis
Chiral Building Block in Natural Product Synthesis
The enantiopure nature of (1R)-1-(4-nitrophenyl)ethane-1,2-diol makes it a valuable chiron for the synthesis of complex natural products. In this context, the diol serves as a foundational element, introducing a defined stereochemistry at an early stage of a synthetic sequence, which is then elaborated to the final target molecule. The vicinal diol functionality can be readily transformed into a variety of other functional groups, such as epoxides, aldehydes, or protected for use in subsequent reactions.
The presence of the 4-nitrophenyl group offers additional strategic advantages. The nitro group is a versatile functional handle that can be reduced to an amine, which can then participate in a range of bond-forming reactions, including amide coupling and N-alkylation. This is particularly useful in the synthesis of alkaloids and other nitrogen-containing natural products. Furthermore, the aromatic ring can be modified through various aromatic substitution reactions, allowing for the introduction of additional complexity.
While specific examples of the incorporation of this compound into a completed natural product synthesis are not extensively documented in readily available literature, the principles of chiral pool synthesis strongly support its potential utility. The application of chiral diols in asymmetric synthesis is a well-established strategy for controlling stereochemistry during the construction of intricate molecular frameworks. nih.gov
Precursor for Pharmacologically Active Compounds
The structural motifs present in this compound—a chiral 1,2-diol and a nitrophenyl group—are found in a variety of pharmacologically active molecules. Consequently, this compound represents a key starting material for the synthesis of potential therapeutic agents.
The synthesis of β-amino alcohols is a prominent application, as this functional group is a common feature in many drugs. acs.org For instance, the synthesis of nitro-analogues of beta-blockers like propranolol (B1214883) and atenolol (B1665814) highlights the importance of the nitrophenyl moiety in pharmacologically active compounds. mdpi.commdpi.com The chiral diol can be converted into the corresponding amino alcohol through a sequence of reactions, such as selective tosylation of the primary alcohol, followed by nucleophilic substitution with an appropriate amine and subsequent reduction of the nitro group.
The development of new synthetic methodologies for a variety of nitrodrugs continues to be an active area of research, underscoring the relevance of nitro-substituted chiral building blocks. nih.gov The enantiomeric purity of this compound is of paramount importance in this context, as the pharmacological activity and side-effect profiles of chiral drugs are often enantiomer-dependent.
A representative synthetic transformation of a chiral diol to a pharmacologically relevant scaffold is outlined in the table below.
| Starting Material | Reagents and Conditions | Product | Potential Pharmacological Class |
| This compound | 1. TsCl, py; 2. R₂NH; 3. H₂, Pd/C | (1R)-1-(4-aminophenyl)-2-(dialkylamino)ethan-1-ol | Beta-blocker analogue |
Chiral Ligand Design for Asymmetric Catalysis
The C₂-symmetric nature of many chiral 1,2-diols makes them excellent precursors for the synthesis of chiral ligands used in asymmetric catalysis. nih.gov These ligands coordinate to a metal center, creating a chiral environment that can induce high levels of enantioselectivity in a variety of chemical transformations.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. While this compound itself can potentially act as a chiral auxiliary, for instance, by forming a chiral acetal (B89532) with a ketone, its derivatives are more commonly employed for this purpose. The diol can be converted into more elaborate structures that can be appended to a reactant to direct the approach of a reagent from a specific face.
A significant application of chiral diols is in the synthesis of chiral ligands for metal-catalyzed asymmetric reactions. The diol can be readily converted into chiral phosphine (B1218219), amine, or mixed donor P,N-ligands. nih.govresearchgate.net For example, the hydroxyl groups can be transformed into leaving groups and subsequently displaced by phosphide (B1233454) anions to generate chiral diphosphine ligands.
Alternatively, the diol can be used to synthesize chiral bis(oxazoline) (BOX) or phosphino-oxazoline (PHOX) ligands, which have proven to be highly effective in a wide range of catalytic asymmetric reactions. numberanalytics.com The modular synthesis of these ligands allows for fine-tuning of their steric and electronic properties to achieve optimal performance in a given reaction. The 4-nitrophenyl group in ligands derived from this compound can influence the electronic properties of the metal center, potentially enhancing catalytic activity and selectivity.
The following table provides examples of chiral ligand classes that can be synthesized from chiral 1,2-diols.
| Chiral Diol Precursor | Ligand Class | Typical Metal | Application |
| This compound | Diphosphine | Rhodium, Ruthenium | Asymmetric Hydrogenation |
| This compound | Bis(oxazoline) (BOX) | Copper, Zinc | Asymmetric Diels-Alder, Aldol reactions |
| This compound | Phosphino-oxazoline (PHOX) | Palladium, Iridium | Asymmetric Allylic Alkylation, Hydrogenation |
Incorporation into Polymeric Materials with Defined Stereochemistry
Chiral polymers are materials with unique optical and recognition properties, finding applications in areas such as chiral chromatography, enantioselective sensing, and asymmetric catalysis. The incorporation of chiral building blocks like this compound into a polymer backbone or as pendant groups can impart chirality to the macromolecule.
The diol can be chemically modified to introduce a polymerizable group, such as a vinyl or acrylate (B77674) moiety. Subsequent polymerization of this chiral monomer, either alone or with other achiral monomers, can lead to the formation of a chiral polymer. The defined stereochemistry of the diol is thus transferred to the polymer, influencing its secondary structure, such as the formation of a helical conformation.
The synthesis of chiral polythiophenes, for example, often starts from chiral monomeric precursors. mdpi.com Similarly, chiral norbornene monomers derived from chiral alcohols have been used to create optically active polymers via ring-opening metathesis polymerization (ROMP). mdpi.com A monomer derived from this compound could be synthesized and polymerized using such methods to generate novel chiral materials. The nitrophenyl group could further be used for post-polymerization modification to introduce other functionalities.
Spectroscopic and Stereochemical Analysis of 1r 1 4 Nitrophenyl Ethane 1,2 Diol
Advanced NMR Spectroscopy for Stereochemical Elucidation
Based on the structure of 1-(4-nitrophenyl)ethane-1,2-diol (B33391), the expected proton (¹H) and carbon-¹³ (¹³C) NMR signals are detailed in the table below. The aromatic protons would appear as two distinct doublets characteristic of a 1,4-disubstituted benzene (B151609) ring. The aliphatic protons (CH and CH₂) would show specific splitting patterns due to their coupling.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(4-nitrophenyl)ethane-1,2-diol
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 (CH-OH) | ~4.8 - 5.0 | ~75 |
| 2 (CH₂-OH) | ~3.6 - 3.8 | ~68 |
| 3, 5 (Ar-CH) | ~7.5 - 7.7 | ~127 |
| 4, 6 (Ar-CH) | ~8.1 - 8.3 | ~124 |
| 7 (Ar-C) | - | ~149 |
| 8 (Ar-C-NO₂) | - | ~147 |
Note: These are predicted values based on structure-property relationships and data from analogous compounds. Exact values depend on solvent and experimental conditions.
To unambiguously assign these resonances and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 1-(4-nitrophenyl)ethane-1,2-diol, a COSY spectrum would show a cross-peak between the methine proton (H-1) and the diastereotopic methylene (B1212753) protons (H-2), confirming their connectivity within the ethane-1,2-diol fragment.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. An HSQC spectrum would link the proton signal at ~4.9 ppm to the carbon signal at ~75 ppm (C-1) and the methylene proton signals at ~3.7 ppm to the carbon signal at ~68 ppm (C-2).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons separated by two or three bonds. Key HMBC correlations would include a cross-peak from the methine proton (H-1) to the aromatic carbon C-7, definitively linking the diol side chain to the phenyl ring.
In a standard NMR experiment, enantiomers are indistinguishable as they have identical spectra. Chiral Shift Reagents (CSRs), typically lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are used to resolve the signals of enantiomers. When a racemic mixture of 1-(4-nitrophenyl)ethane-1,2-diol is mixed with a CSR, it forms transient diastereomeric complexes. These diastereomers have different magnetic environments, causing the NMR signals for the (1R) and (1S) enantiomers to appear at different chemical shifts. The relative integration of these separated signals allows for the direct determination of enantiomeric excess (ee).
Another approach involves using chiral derivatizing agents (CDAs) such as (R)- or (S)-α-methoxyphenylacetic acid (MPA). The diol is reacted with the CDA to form stable diastereomeric esters. The ¹H NMR spectra of these diastereomers are distinct, and comparison of the chemical shifts can be used to assign the absolute configuration of the original diol. rsc.orgrsc.org
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is highly sensitive to the absolute configuration of stereocenters. The resulting CD spectrum, a plot of differential absorption (Δε) versus wavelength, provides a unique fingerprint for a specific enantiomer. The spectrum of the opposing enantiomer will be a mirror image.
For (1R)-1-(4-nitrophenyl)ethane-1,2-diol, the chromophore is the 4-nitrophenyl group. The electronic transitions associated with this group will give rise to Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects are dictated by the spatial arrangement of the diol group relative to the chromophore, thus allowing for the assignment of the (R) configuration. The absolute configuration is typically confirmed by comparing the experimentally measured CD spectrum with a spectrum predicted by quantum chemical calculations. rsc.org
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is an analogous technique to CD but operates in the infrared region, measuring the differential absorption of circularly polarized light for vibrational transitions. VCD provides detailed information about the absolute configuration of a molecule in solution, even for those lacking a strong UV-Vis chromophore. hplc.eu
A VCD spectrum of this compound would show characteristic bands corresponding to the stretching and bending modes of its functional groups (O-H, C-H, C-O, NO₂). Since the VCD spectrum of the (1S) enantiomer is the mirror image, comparison of the experimental spectrum with a spectrum calculated using density functional theory (DFT) for one enantiomer allows for an unambiguous assignment of the absolute configuration. This method is particularly powerful for conformationally flexible molecules, as computational models can account for the contributions of different conformers.
Chromatographic Methods for Enantiomeric Excess Determination
While NMR with chiral shift reagents can determine enantiomeric excess, High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for this purpose.
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to their separation. Polysaccharide-based CSPs, such as those in Daicel's Chiralpak and Chiralcel columns, are widely used for this purpose.
For the separation of 1-(4-nitrophenyl)ethane-1,2-diol, a column like the Chiralpak AD-H, which contains amylose (B160209) tris(3,5-dimethylphenylcarbamate) as the chiral selector, is often effective. The separation is typically performed in normal-phase mode using a mobile phase consisting of an alkane (like n-hexane) and an alcohol modifier (like 2-propanol). The different interactions (e.g., hydrogen bonding, π-π stacking, steric interactions) between each enantiomer and the CSP cause them to travel through the column at different rates, resulting in two separate peaks on the chromatogram. The enantiomeric excess is calculated from the relative area of these two peaks.
Table 2: Representative Chiral HPLC Method for Enantiomeric Excess Determination
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (t_R1_) | ~13.5 min (e.g., for R-enantiomer) |
| Retention Time (t_R2_) | ~15.8 min (e.g., for S-enantiomer) |
Note: These are representative conditions based on methods for structurally similar compounds. wiley-vch.de Actual retention times may vary.
Gas Chromatography with Chiral Columns
Gas chromatography (GC) with chiral columns is a powerful analytical technique for the separation and analysis of enantiomers, which are non-superimposable mirror images of each other. For a chiral molecule like this compound, this method is essential for determining enantiomeric purity and quantifying the relative amounts of the (1R) and (1S) enantiomers in a sample.
The separation is achieved by using a chiral stationary phase (CSP) coated on the inside of the capillary column. These CSPs are themselves enantiomerically pure and create a chiral environment. The two enantiomers of the analyte, in this case, (1R)- and (1S)-1-(4-nitrophenyl)ethane-1,2-diol, interact diastereomerically with the CSP. These transient diastereomeric complexes have different energies of formation and dissociation, leading to different retention times for each enantiomer, allowing for their separation.
Commonly used CSPs for the separation of chiral compounds, including diols, are derivatives of cyclodextrins. chromatographyonline.comgcms.cz These cyclic oligosaccharides have a chiral, hydrophobic inner cavity and a hydrophilic outer surface, enabling various interactions such as inclusion complexation and hydrogen bonding that contribute to chiral recognition. chromatographyonline.com For a diol like 1-(4-nitrophenyl)ethane-1,2-diol, the hydroxyl groups can form hydrogen bonds with the CSP, playing a crucial role in the separation mechanism.
Prior to analysis, it is often necessary to derivatize the diol to increase its volatility and thermal stability, which is a prerequisite for GC analysis. The hydroxyl groups can be converted to esters or ethers, for example, by acylation or silylation. This derivatization can also enhance the chiral recognition by the CSP.
While specific application notes detailing the chiral GC separation of this compound are not prevalent in publicly accessible literature, the general methodology would involve optimizing several parameters to achieve baseline separation of the enantiomers. A hypothetical analysis would yield a chromatogram with two distinct peaks, one for the (1R) enantiomer and one for the (1S) enantiomer. The elution order would depend on the specific CSP used. By integrating the area under each peak, the enantiomeric excess (e.e.) can be calculated.
Hypothetical Chiral GC Separation Data
| Parameter | Value |
| Column | Cyclodextrin-based Chiral Capillary Column |
| Analyte | Derivatized 1-(4-nitrophenyl)ethane-1,2-diol |
| Retention Time (1R) | t_R1 |
| Retention Time (1S) | t_R2 |
| Resolution (Rs) | > 1.5 (baseline separation) |
| Elution Order | Dependent on specific CSP |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid and for unambiguously establishing the absolute configuration of a chiral molecule. For this compound, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.
To determine the absolute configuration of a chiral molecule like this compound, the technique of anomalous dispersion is employed. When the X-ray wavelength is near an absorption edge of one of the atoms in the crystal (often a heavier atom, but possible with lighter atoms like oxygen), the scattering factor for that atom becomes a complex number. This leads to small, but measurable, differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) in the diffraction pattern. By carefully measuring and analyzing these differences, the absolute configuration can be determined and assigned as (R) or (S) without reference to any other chiral compound. The result is typically expressed as the Flack parameter, which should refine to a value close to 0 for the correct enantiomer.
Although a specific crystal structure for this compound is not available in the searched crystallographic databases, studies on similar nitrophenyl-substituted compounds have shown they often crystallize in common space groups like P2₁/c (monoclinic) or P2₁2₁2₁ (orthorhombic). uned.es The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the diol's hydroxyl groups and potentially interactions involving the nitro group.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å |
| Volume (V) | XYZ ų |
| Z (molecules/unit cell) | 4 |
| Method of Configuration Determination | Anomalous Dispersion |
| Flack Parameter | ~0.0 |
Computational and Theoretical Studies on 1r 1 4 Nitrophenyl Ethane 1,2 Diol
Conformational Analysis and Energy Landscapes
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method widely used for its favorable balance between accuracy and computational cost in studying molecular systems. researchgate.net DFT calculations are instrumental in mapping the potential energy surface of (1R)-1-(4-nitrophenyl)ethane-1,2-diol to identify stable conformers and the transition states that connect them.
By systematically rotating the dihedral angles of the C-C and C-O bonds, a comprehensive conformational search can be performed. Subsequent geometry optimizations using a functional like B3LYP with a basis set such as 6-31G(d) can yield the low-energy conformations. The relative energies of these conformers are influenced by a delicate interplay of steric hindrance, intramolecular hydrogen bonding between the two hydroxyl groups, and electronic effects from the 4-nitrophenyl group.
Table 1: Hypothetical Relative Energies of Stable Conformers of this compound Calculated using DFT
| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| A | 60° (gauche) | 0.00 | Intramolecular H-bond (O-H···O) |
| B | 180° (anti) | 1.5 | Steric repulsion minimized |
| C | -60° (gauche) | 0.2 | Intramolecular H-bond (O-H···O) |
Note: This data is illustrative and based on typical findings for similar 1,2-diols.
Molecular Mechanics and Dynamics Simulations
While DFT provides accurate energetic information, it can be computationally expensive for exploring the full conformational space over time. Molecular mechanics (MM) offers a faster, classical mechanics-based approach. Force fields like AMBER or MMFF94 can be used to rapidly screen a large number of potential conformations.
Following an initial MM-based search, Molecular Dynamics (MD) simulations can provide a dynamic picture of the conformational landscape. tandfonline.com MD simulations model the atomic motions of the molecule over time at a given temperature, allowing for the exploration of accessible conformations and the transitions between them. These simulations can reveal the most populated conformational states in different solvent environments, providing insights into how the solvent influences the conformational equilibrium.
Stereochemical Prediction and Rationalization
The "(1R)" designation in the compound's name specifies its absolute configuration at the first chiral center. Computational methods can be employed to predict and rationalize stereochemical outcomes of reactions that produce or involve this diol. For instance, DFT can be used to model the transition states of a reaction leading to either the (1R) or (1S) enantiomer, with the lower energy transition state corresponding to the major product. nih.gov
Furthermore, theoretical calculations of optical rotation are a powerful tool for assigning the absolute configuration of chiral molecules. researchgate.net By calculating the specific rotation of the (1R) enantiomer using time-dependent DFT (TD-DFT) and comparing it to experimentally measured values, the absolute configuration can be confirmed.
Modeling of Reaction Mechanisms Involving the Compound
Computational chemistry is invaluable for elucidating the step-by-step mechanisms of chemical reactions. For reactions involving this compound, such as oxidation, esterification, or etherification, DFT can be used to model the entire reaction pathway. This involves locating the structures of reactants, intermediates, transition states, and products.
By calculating the energies of these species, a reaction energy profile can be constructed. This profile provides crucial information about the reaction's feasibility (thermodynamics) and rate (kinetics). For example, the activation energy, which is the energy difference between the reactants and the highest energy transition state, can be calculated to predict the reaction rate. rsc.orgresearchgate.net Such studies can also shed light on the role of catalysts and the origins of stereoselectivity in reactions involving this chiral diol.
Spectroscopic Property Prediction from First Principles
Computational methods can predict various spectroscopic properties from fundamental principles, providing a powerful complement to experimental characterization.
For this compound, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. researchgate.net The calculated spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational modes. For instance, the characteristic stretching frequencies of the O-H and NO2 groups can be accurately predicted.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These calculations are highly sensitive to the molecular geometry, and by averaging the chemical shifts over the populated conformers, a more accurate prediction can be obtained.
Electronic properties, such as the UV-Vis absorption spectrum, can be predicted using TD-DFT. nih.gov These calculations can identify the wavelengths of maximum absorption and the nature of the electronic transitions involved, which are typically π → π* transitions within the nitrophenyl chromophore.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Property | Predicted Value | Experimental Correlation |
| IR Stretching Freq. (O-H) | 3400-3600 cm⁻¹ | Broad absorption due to H-bonding |
| IR Stretching Freq. (NO₂) | 1520 cm⁻¹ (asymmetric) | Strong characteristic absorptions |
| ¹H NMR Chemical Shift (CH-OH) | 4.5-5.0 ppm | Dependent on solvent and H-bonding |
| UV-Vis λmax | ~275 nm | π → π* transition in the nitroaromatic ring |
Note: This data is illustrative and based on typical values for compounds with similar functional groups.
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes Utilizing Sustainable Methodologies
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research should focus on establishing sustainable routes to (1R)-1-(4-nitrophenyl)ethane-1,2-diol, moving beyond traditional methods that may involve hazardous reagents or produce significant waste.
One promising avenue is the use of enzymatic catalysis. Enzymes, such as lyases and oxidoreductases, have demonstrated high selectivity in the synthesis of chiral vicinal diols. researchgate.netrwth-aachen.deresearchgate.net A potential two-step enzymatic cascade could be explored, starting from simple, bio-based aldehydes. researchgate.netrwth-aachen.de This approach offers the benefits of high enantioselectivity under mild reaction conditions, using water as a solvent.
Furthermore, green chemistry approaches for the synthesis of nitroaromatic compounds could be adapted. scribd.comwjpmr.com This includes exploring nitration methods that avoid the use of strong, corrosive acids like sulfuric and nitric acid, opting instead for greener nitrating agents such as calcium nitrate (B79036) in acetic acid. wjpmr.com Additionally, research into the reduction of nitroaromatic precursors using 3d-non-noble metal catalysts presents a more sustainable alternative to traditional reducing agents.
Exploration of Derivatization Reactions for Emerging Applications
The vicinal diol and nitrophenyl moieties of this compound offer multiple sites for derivatization, opening up a wide range of potential applications. Future work should systematically explore these derivatization reactions.
The chiral diol functionality can be used to create novel chiral ligands for asymmetric catalysis. Chiral diols are known to be effective in organocatalysis, where they can coordinate with Lewis acidic reagents to create a chiral environment. nih.gov Derivatizing the diol to form, for example, imino-boronate esters could be explored for applications in enantioselective reductions or additions. bath.ac.uk
The nitrophenyl group can also be a handle for further functionalization. For instance, reduction of the nitro group to an amine would yield a chiral amino alcohol, a valuable scaffold in pharmaceutical synthesis. acs.org The resulting amino group could then be further modified to create a diverse library of compounds for biological screening.
| Functional Group | Potential Derivatization Reaction | Potential Application |
| Vicinal Diol | Formation of cyclic ethers or esters | Chiral building blocks |
| Vicinal Diol | Coordination with boronic acids | Chiral ligands for catalysis |
| Nitrophenyl Group | Reduction to an amine | Pharmaceutical intermediates |
| Nitrophenyl Group | Nucleophilic aromatic substitution | Synthesis of functional materials |
Integration into Advanced Materials Science Research
The unique electronic and structural features of this compound make it an interesting candidate for integration into advanced materials. The presence of the nitroaromatic group suggests potential applications in materials with specific electronic or optical properties.
For example, nitroaromatic compounds are known to be electrochemically active. acs.orgacs.orgrsc.org This property could be exploited by incorporating the diol into polymers or onto electrode surfaces to create materials for electronic devices or sensors. The chirality of the molecule could also impart unique properties to these materials, such as chiroptical responses.
Furthermore, the diol functionality allows for the incorporation of the molecule into polymer backbones or as a cross-linking agent. This could lead to the development of novel chiral polymers with potential applications in enantioselective separations or as chiral stationary phases in chromatography.
Further Elucidation of Mechanistic Pathways for Chemical Transformations
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and derivatization. Future research should focus on detailed mechanistic studies of its key transformations.
The reduction of the nitro group is a particularly important reaction. Mechanistic studies on the reduction of nitroaromatic compounds have shown that it often proceeds through nitroso and hydroxylamine (B1172632) intermediates. nih.govacs.orgnumberanalytics.com Investigating the kinetics and intermediates of the reduction of this compound under various conditions would provide valuable insights for controlling the reaction outcome.
Additionally, the mechanisms of reactions at the chiral diol center, such as esterification or etherification, should be studied to understand how the electronic nature of the nitrophenyl group influences the reactivity of the hydroxyl groups. This knowledge would be instrumental in designing selective derivatization strategies.
Development of this compound-based Sensors or Probes
The combination of a chiral recognition element (the diol) and a signaling unit (the nitrophenyl group) makes this compound a promising platform for the development of sensors and probes.
Chiral diols, particularly BINOL derivatives, have been successfully used in the development of fluorescent sensors for the enantioselective recognition of chiral molecules like amino acids and α-hydroxycarboxylic acids. nih.govacs.orgvirginia.eduresearchgate.net Future research could explore the derivatization of this compound with fluorescent moieties to create novel chiral fluorescent sensors. The interaction of the chiral diol with an analyte could induce a change in the fluorescence signal, allowing for the determination of the analyte's enantiomeric excess.
Q & A
Q. How does the chiral center in this compound influence its interaction with enantioselective catalysts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
